N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-19-15-9-8-14-18(19)22-25-26-23(29-22)24-21(27)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYPRXJMSKBKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methoxybenzohydrazide with diphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. The presence of the oxadiazole ring imparts significant biological activity, making it a promising candidate for drug development .
Medicine: The compound has shown potential in the treatment of various diseases, including cancer and bacterial infections. Its ability to inhibit the growth of cancer cells and bacteria makes it a valuable lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatile chemical properties make it an important intermediate in the production of various industrial products .
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Thiadiazole vs. Oxadiazole Derivatives
Replacement of the 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole (e.g., 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide) introduces sulfur, altering electronic properties and bioactivity. Thiadiazoles are associated with insecticidal and fungicidal activities due to enhanced electrophilicity, whereas oxadiazoles often exhibit stronger antimicrobial effects .
Tetrazole and Triazole Derivatives
Compounds like N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas () and tetrazole-based acylthioureas () demonstrate plant growth regulation but lack the acetamide moiety, reducing lipophilicity compared to the target compound .
Substituent Effects on Bioactivity
Aromatic Substituents
- Benzofuran-Oxadiazole Hybrids : Compounds such as 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () show potent antimicrobial activity, but the benzofuran group may reduce metabolic stability compared to the methoxyphenyl group in the target compound .
- Benzothiazole Acetamides : N-(6-methoxybenzothiazole-2-yl)-2,2-diphenylacetamide () shares the diphenylacetamide group but replaces oxadiazole with benzothiazole, which is linked to kinase inhibition rather than broad-spectrum antimicrobial effects .
Methoxy vs. Halogen Substituents
- In contrast, halogenated analogues (e.g., N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamides) exhibit higher antibacterial potency due to increased electrophilicity .
Table 1: Comparative Bioactivity of Selected Analogues
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
This compound belongs to the oxadiazole class of compounds, which are known for their pharmacological properties. The synthesis typically involves the formation of the oxadiazole ring through cyclization reactions followed by acylation to yield the final product.
Synthetic Route Overview:
- Formation of 2-methoxybenzohydrazide : Reacting methyl 2-methoxybenzoate with hydrazine hydrate.
- Cyclization : Treating the hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
- Final Acylation : Reacting the oxadiazole with diphenylacetyl chloride to produce this compound.
2.1 Antimicrobial Properties
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activity. In a study involving various derivatives, compounds similar to this compound showed promising results against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strains Tested | Fungal Strains Tested | Activity Level |
|---|---|---|---|
| A1 | E. coli | A. niger | High |
| A5 | S. aureus | R. oryzae | Moderate |
| A9 | P. aeruginosa | C. albicans | Low |
The compound A1 demonstrated the highest efficacy against Rhizopus oryzae and A. niger, indicating potential as an antifungal agent .
2.2 Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes which play a crucial role in inflammation pathways.
Mechanism of Action:
- Inhibition of COX Enzymes : By blocking COX activity, these compounds reduce the production of prostaglandins associated with inflammation.
- Modulation of Signal Transduction : Interaction with G-protein coupled receptors (GPCRs) may further influence inflammatory responses.
3. Case Studies and Research Findings
Recent studies have focused on the biological evaluation of various oxadiazole derivatives including this compound.
Case Study Example:
In a study published in 2015, researchers synthesized several oxadiazole derivatives and assessed their biological activities using standard antimicrobial assays. The results indicated that compounds containing the oxadiazole moiety exhibited enhanced antimicrobial and anti-inflammatory effects compared to their non-oxadiazole counterparts .
4. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its notable antimicrobial and anti-inflammatory activities. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential in clinical settings.
Future studies should focus on:
- Detailed mechanism elucidation at the molecular level.
- In vivo efficacy assessments.
- Potential side effects and toxicity evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
